molecular formula C11H12N4 B1427585 N1-(6-methylpyridazin-3-yl)benzene-1,4-diamine CAS No. 1248318-31-1

N1-(6-methylpyridazin-3-yl)benzene-1,4-diamine

Cat. No.: B1427585
CAS No.: 1248318-31-1
M. Wt: 200.24 g/mol
InChI Key: UULTUEVZRMUEDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(6-methylpyridazin-3-yl)benzene-1,4-diamine is a useful research compound. Its molecular formula is C11H12N4 and its molecular weight is 200.24 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of N1-(6-methylpyridazin-3-yl)benzene-1,4-diamine is the tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a vital role in the regulation of cell division and differentiation.

Mode of Action

This compound interacts with its target, the tyrosine kinase, by inhibiting its activity . This inhibition prevents the phosphorylation of proteins, a key step in signal transduction, thus leading to altered cellular responses.

Biochemical Pathways

The action of this compound affects the tyrosine kinase pathway . The downstream effects include the disruption of cell division and differentiation processes, which can lead to the prevention of uncontrolled cell proliferation.

Result of Action

The molecular and cellular effects of this compound’s action result in the inhibition of tyrosine kinase activity . This leads to the disruption of signal transduction cascades, altering cellular responses such as cell division and differentiation.

Properties

IUPAC Name

4-N-(6-methylpyridazin-3-yl)benzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4/c1-8-2-7-11(15-14-8)13-10-5-3-9(12)4-6-10/h2-7H,12H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UULTUEVZRMUEDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.